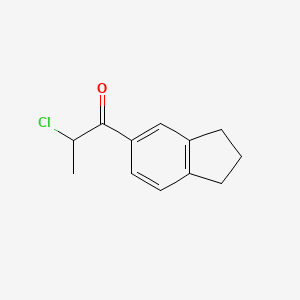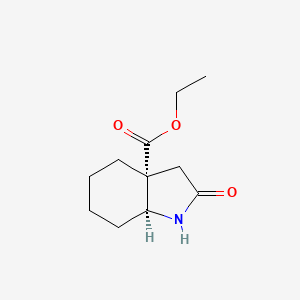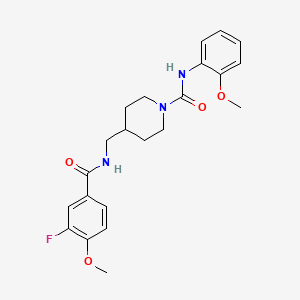![molecular formula C8H12N4O3S B2552322 ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate CAS No. 866010-98-2](/img/structure/B2552322.png)
ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a synthetic organic compound that incorporates both triazole and thioether functionalities. This combination is notable for its potential application in pharmaceuticals due to the biological activities often associated with these chemical groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate generally involves a multi-step process:
Formation of 3-(acetylamino)-1H-1,2,4-triazole: : This step often starts with the cyclization of suitable precursors like amino-acetyl hydrazine under acidic or neutral conditions to form the triazole ring.
Thioether Linkage Formation:
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production might involve a streamlined version of the laboratory synthesis with optimizations for scale, cost, and safety. Continuous flow synthesis and the use of industrial catalysts could be employed to improve yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized at the sulfur site to form sulfoxides and sulfones.
Reduction: : Reduction at the triazole ring or the ester group under mild conditions.
Substitution: : Halogenation or nitration reactions can occur at various points of the molecule, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Bromine or nitric acid under controlled conditions.
Major Products
Oxidation: : Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfinyl}acetate.
Reduction: : Ethyl 2-{[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate.
Substitution: : Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]bromosulfanyl}acetate.
Scientific Research Applications
Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has found applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Investigated for its potential role in enzyme inhibition due to the triazole moiety.
Medicine: : Explored for antimicrobial and antifungal activities.
Industry: : Utilized in the development of specialized polymers and as a precursor for materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Enzymes or proteins with sulfur-binding domains.
Pathways Involved: : Inhibition of key enzymes that contribute to microbial cell wall synthesis.
Comparison with Similar Compounds
2-{[3-(Acetylamino)-1H-1,2,4-triazol-5-yl]thio}acetic acid: : Lacks the ethyl ester group.
3-(Acetylamino)-1H-1,2,4-triazole: : Lacks the thioether and ethyl ester groups.
Ethyl 2-{[1,2,4-Triazol-5-yl]sulfanyl}acetate: : Lacks the acetylamino group.
Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate's unique structure potentially offers different pharmacological properties and chemical reactivity, making it a compound of great interest for further research and development.
Properties
IUPAC Name |
ethyl 2-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-3-15-6(14)4-16-8-10-7(11-12-8)9-5(2)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWNFQWXPNMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2552245.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)
![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![5-(bromomethyl)-1-fluorospiro[2.3]hexane](/img/structure/B2552251.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2552255.png)

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)


